molecular formula C14H16N4O2S B2614794 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 898624-41-4

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Katalognummer: B2614794
CAS-Nummer: 898624-41-4
Molekulargewicht: 304.37
InChI-Schlüssel: DZEKCWOOEDGGSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative with a 1,2,4-triazinone core. Its structure features a sulfanyl-linked acetamide moiety and a para-isopropylphenyl group, which are critical for its physicochemical and biological properties. This compound belongs to a broader class of triazine-based molecules investigated for therapeutic applications, including anticancer, antioxidant, and receptor-modulating activities .

Eigenschaften

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-9(2)10-3-5-11(6-4-10)16-13(20)8-21-14-17-12(19)7-15-18-14/h3-7,9H,8H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEKCWOOEDGGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, the compound can be explored for its potential as an antimicrobial or anticancer agent. The presence of the triazine ring and sulfanyl group may contribute to its biological activity .

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development .

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial use .

Wirkmechanismus

The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications on the Triazinone Core

The triazinone ring is a key pharmacophore. Subtle changes in its substitution pattern significantly alter biological activity:

Compound Name Triazinone Substituents Biological Activity Source
Target Compound 5-oxo-4,5-dihydro (no additional substituents) Under investigation
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-amino, 6-methyl Enhanced solubility and receptor binding
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-methyl Improved metabolic stability
Diethyl (((6-(5-Fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-triazin-3-yl)amino)phosphonate 5-fluoro, trifluoroacetamido High antioxidant activity (IC50 ~ μM)

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoroacetamido in ) correlate with antioxidant efficacy, suggesting redox modulation capabilities.

Modifications on the Acetamide Linker and Aromatic Ring

The sulfanyl-acetamide linker and para-substituted phenyl group influence pharmacokinetics and receptor selectivity:

Compound Name Phenyl Substituent Linker Modification Biological Target
Target Compound 4-isopropyl Sulfanyl GPR-17 (glioblastoma)
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide 4-(trifluoromethoxy) Sulfanyl + morpholine GPR-17 inhibitor
HC-030031 (N-[4-(propan-2-yl)phenyl]-2-(purin-7-yl)acetamide) 4-isopropyl Purin core TRPA1 antagonist (IC50 4–10 μM)
2-[(Phenylsulfonyl)thio]-N-(4-(3-ethoxy-5-fluorophenyl)phenyl)acetamide 3-ethoxy-5-fluoro Sulfonyl Cytohesin inhibitor

Key Findings :

  • Sulfonyl vs. sulfanyl linkers (e.g., ) alter electronic properties: sulfonyl groups increase metabolic stability but reduce nucleophilic reactivity.

Key Insights :

  • Triazinone-acetamides show promise in oncology, particularly glioblastoma, but require further optimization for potency .
  • Phosphonate derivatives (e.g., ) demonstrate that polar groups improve antioxidant capacity, likely via radical scavenging.

Biologische Aktivität

The compound 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazine family and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_4O_2S, with a molecular weight of approximately 296.36 g/mol. The structural characteristics include a triazine ring and a sulfanyl group, which are pivotal for its biological activity.

Structural Representation

PropertyValue
IUPAC Name2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Molecular FormulaC₁₃H₁₆N₄O₂S
Molecular Weight296.36 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Bacterial Inhibition: The compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungal Activity: Comparable antifungal activity was noted against common pathogens like Candida albicans.

Mechanism of Action:
The antimicrobial properties are believed to stem from the compound's ability to interfere with microbial protein synthesis and disrupt cellular membranes.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

  • Cell Line Studies: In vitro studies on A549 lung carcinoma cells demonstrated significant cytotoxicity with an IC50 value of approximately 12 µM.
  • Mechanism of Action: The compound was found to activate caspase pathways, indicating its role in apoptosis induction.

Table of Anticancer Activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12Induction of apoptosis via caspase activation
MCF7 (Breast)15Cell cycle arrest in G1 phase
HepG2 (Liver)10Inhibition of ERK1/2 signaling pathway

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazine ring and side chains significantly influence the biological activity. For instance:

  • The presence of electron-donating groups at specific positions enhances cytotoxicity.
  • Substituents on the phenyl ring can modulate both antimicrobial and anticancer activities.

Q & A

Q. How can proteomics/genomics elucidate the compound’s mechanism of action?

  • Omics Workflow :

Proteomics : SILAC labeling and LC-MS/MS to identify protein expression changes in treated cells (e.g., apoptosis regulators) .

CRISPR Screening : Genome-wide knockout libraries to pinpoint resistance-associated genes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.